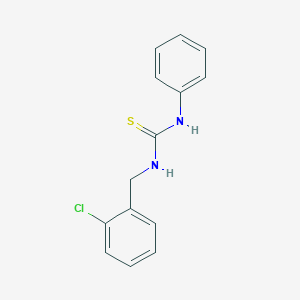

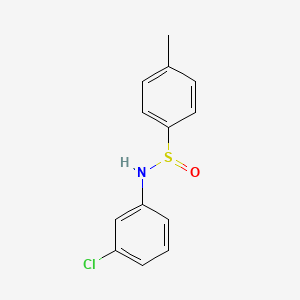

N-(2-氯苄基)-N'-苯基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(2-chlorobenzyl)-N'-phenylthiourea involves various chemical reactions. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which shares some structural similarities, was achieved through the hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, prepared by the cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea with bromine in chloroform (Thomas, Gupta, & Gupta, 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 1-benzyl-3-furoyl-1-phenylthiourea was investigated through vibrational spectroscopy, multinuclear NMR, and XRD studies, showing a U-shape conformation influenced by the ability to form an intramolecular N–H⋯OC hydrogen bond (Lestard et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of thiourea derivatives have been explored. For example, N-phenylthiourea undergoes desulphurization when reacted with copper(II) acetate and 2,2'-bipyridine ethanol solution, leading to the formation of phenylcyanamide complexes and elemental sulfur. This reaction indicates the reactivity of the thiourea group with copper(II) species (Brader et al., 1989).

科学研究应用

PVC热稳定剂

N-(2-氯苄基)-N'-苯基硫脲衍生物已被证明可有效用作刚性聚氯乙烯 (PVC) 的热稳定剂或共稳定剂。研究表明,与传统稳定剂相比,它们具有优异的稳定效力,尤其是在延长诱导期方面,尽管在降解后期脱氯化氢速率较快。与 Ni2+ 和 Cd2+ 等金属氯化物的络合作用显著增强了这些稳定作用,表明在提高 PVC 材料的耐热性方面具有广阔的应用前景 (Sabaa, Mohamed, & Yassin, 2003).

抗菌剂

包括与 N-(2-氯苄基)-N'-苯基硫脲结构相关的硫脲衍生物的抗菌性能已得到广泛研究。某些衍生物表现出显着的抗病原活性,尤其针对以形成生物膜而闻名的细菌,如铜绿假单胞菌和金黄色葡萄球菌。这突出了它们作为新型抗菌剂的潜力,能够对抗与生物膜相关的感染 (Limban, Marutescu, & Chifiriuc, 2011).

聚合物研究

对 N-(2-氯苄基)-N'-苯基硫脲衍生物的研究也已延伸到聚合物科学领域。由相关硫脲衍生物合成的新型聚(苯基硫脲偶氮甲亚胺酰亚胺)表现出较高的热稳定性和可加工性。这些聚合物是无定形的,在常见的有机溶剂中高度可溶,且表现出的玻璃化转变温度超过 270°C。它们的合成和表征为开发具有在高温环境中应用潜力的先进材料开辟了新途径 (Kausar, Zulfiqar, Ahmad, & Sarwar, 2010).

传感器技术

在传感器技术中,N-(2-氯苄基)-N'-苯基硫脲的衍生物已被用作阴离子的化学传感器。例如,特定的硫脲衍生物充当乙酸根和氟离子等阴离子的比色和荧光化学传感器。这些阴离子与硫脲部分之间的相互作用会引起荧光和颜色的显着变化,这突出了它们在开发用于环境和生物医学应用的新型传感材料中的用途 (Wu et al., 2007).

抗病毒研究

二苯基硫脲抗病毒剂的构效关系已得到探索,确定了其抗病毒作用的必要结构特征。此类研究为设计具有增强抗病毒活性的化合物提供了见解,可能包括 N-(2-氯苄基)-N'-苯基硫脲的衍生物 (Galabov, Galabov, & Neykova, 1980).

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2S/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZBWCIEDLSRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-N'-phenylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)